molecular formula C25H14ClFN2O4 B11369675 5-(4-chlorophenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11369675
M. Wt: 460.8 g/mol
InChI Key: XFUJCOFNESVOFC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of chlorophenyl, fluorobenzoyl, benzofuran, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of Benzofuran Moiety: The synthesis begins with the formation of the benzofuran ring, which can be achieved through the cyclization of appropriate phenol derivatives.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate amide and a halogenated ketone.

    Final Coupling: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H14ClFN2O4

Molecular Weight

460.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H14ClFN2O4/c26-16-9-5-14(6-10-16)21-13-19(29-33-21)25(31)28-22-18-3-1-2-4-20(18)32-24(22)23(30)15-7-11-17(27)12-8-15/h1-13H,(H,28,31)

InChI Key

XFUJCOFNESVOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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